COR659
Description
Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a 4-chlorobenzoyl amino group, ethyl, methyl, and ester moieties. Its molecular formula is C₁₆H₁₇ClN₂O₃S, with a molecular weight of 352.83 g/mol. The 4-chlorobenzoyl group enhances lipophilicity, while the ester and alkyl substituents influence solubility and metabolic stability .
Properties
IUPAC Name |
methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3S/c1-4-12-9(2)22-15(13(12)16(20)21-3)18-14(19)10-5-7-11(17)8-6-10/h5-8H,4H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAFLALGGEYRGTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=C(C=C2)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of COR659 involves several steps, starting with the preparation of the thiophene ring. The key intermediate, 2-acylaminothiophene, is synthesized through a series of reactions involving the acylation of thiophene derivatives. The final step involves the esterification of the carboxylate group to form the methyl ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis typically involves standard organic synthesis techniques, including acylation, esterification, and purification steps. The compound is usually synthesized in a laboratory setting and scaled up for industrial production as needed .
Chemical Reactions Analysis
Types of Reactions
COR659 undergoes several types of chemical reactions, including:
Oxidation: The methyl group at the C-5 position of the thiophene ring can be oxidized to form various metabolites.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide moiety.
Substitution: The chlorine atom on the phenyl ring can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives can have different pharmacological properties and metabolic stability .
Scientific Research Applications
Chemistry: Used as a tool compound to study the modulation of GABA B receptors.
Biology: Investigated for its effects on neurotransmitter systems and behavior in animal models.
Medicine: Potential therapeutic agent for the treatment of alcohol use disorder and other addictive behaviors
Industry: Could be developed into a pharmaceutical product for clinical use
Mechanism of Action
COR659 exerts its effects through a dual mechanism:
Positive Allosteric Modulation of the GABA B Receptor: this compound enhances the activity of the GABA B receptor, leading to increased inhibitory neurotransmission.
Antagonism or Inverse Agonism at the Cannabinoid CB1 Receptor: This action contributes to its effects on reducing alcohol and chocolate self-administration
Comparison with Similar Compounds
Structural Analogues in Pharmacopeial Standards
provides a table of impurities and related compounds, including Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-propanoate (Retention Time: 0.65%) and Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-propanoate (Retention Time: 0.80%). These compounds share the 4-chlorobenzoyl motif but differ in their core structures (phenoxy-propanoate vs. thiophene). The higher retention time of the ethyl ester compared to the methyl ester aligns with its increased hydrophobicity due to the longer alkyl chain .
Table 1: Retention Times and Structural Features of Selected Compounds
| Compound Name | Core Structure | Substituents | Retention Time (%) | Molecular Weight (g/mol) |
|---|---|---|---|---|
| Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | Thiophene | 4-Ethyl, 5-methyl, ester, 4-Cl-Bz | N/A | 352.83 |
| Methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-propanoate | Phenoxy | 2-Methyl, ester, 4-Cl-Bz | 0.65 | ~316.75* |
| Ethyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methyl-propanoate | Phenoxy | 2-Methyl, ethyl ester, 4-Cl-Bz | 0.80 | ~330.78* |
| Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate | Thiophene | 4-Ethyl, 5-methyl, chloroacetyl | N/A | 289.78 |
| Methyl 4-[(4-chlorobenzoyl)amino]-2-ethyl-5-methylpyrazole-3-carboxylate | Pyrazole | 2-Ethyl, 5-methyl, ester, 4-Cl-Bz | N/A | 321.76 |
*Calculated based on molecular formulas from .
Thiophene-Based Derivatives
Ethyl 2-[(chloroacetyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate (CAS 1955531-45-9, ) shares the same thiophene backbone but substitutes the 4-chlorobenzoyl group with a chloroacetyl moiety. This substitution reduces molecular weight (289.78 vs.
Pyrazole and Thiazole Analogues
Methyl 4-[(4-chlorobenzoyl)amino]-2-ethyl-5-methylpyrazole-3-carboxylate (CAS 4784-31-0, ) replaces the thiophene core with a pyrazole ring. Its molecular weight (321.76 g/mol) is lower due to the absence of sulfur .
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate () features a thiazole ring, which introduces additional nitrogen atoms and a sulfur atom.
Physicochemical and Functional Differences
- Polarity : Retention times in suggest that ethyl esters are less polar than methyl esters, consistent with their longer alkyl chains.
- Bioactivity : Thiophene derivatives (e.g., the target compound) may exhibit distinct pharmacokinetic profiles compared to pyrazole or thiazole analogs due to differences in aromaticity and substituent electronegativity .
- Synthetic Utility : The chloroacetyl derivative () could serve as a reactive intermediate for further functionalization, whereas the 4-chlorobenzoyl group in the target compound may limit reactivity .
Biological Activity
Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is a thiophene derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the compound's biological properties, synthesis, mechanism of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
Molecular Formula: C17H18ClN O2S
Molar Mass: Approximately 337.82 g/mol
Structure: The compound features a thiophene ring, a methyl ester group, and a chlorobenzoyl amine substituent, contributing to its unique chemical properties.
Biological Activities
Thiophene derivatives are known for their broad spectrum of biological activities. The specific compound has shown potential in several areas:
- Antimicrobial Activity : Preliminary studies indicate that methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate exhibits significant antimicrobial properties. The mechanism involves the inhibition of bacterial growth by disrupting cell wall synthesis or function.
- Anticancer Properties : Research has highlighted the compound's ability to inhibit cancer cell proliferation. In vitro studies demonstrated that it could induce apoptosis in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer) cells, potentially through the modulation of apoptotic pathways.
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory activity. It appears to inhibit pro-inflammatory cytokines and enzymes such as COX-2, contributing to its therapeutic potential in treating inflammatory diseases.
Synthesis
The synthesis of methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate typically involves:
- Reagents : 4-chlorobenzoyl chloride and 4-ethyl-5-methylthiophene-3-carboxylic acid.
- Reaction Conditions : The reaction is conducted in an organic solvent like dichloromethane with a base such as triethylamine at room temperature.
- Purification : The final product is purified through recrystallization or chromatography to achieve high purity.
The biological activity of methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and inflammatory processes.
- Receptor Modulation : It has been suggested that the thiophene moiety can act as an allosteric enhancer at certain receptors, potentially influencing signaling pathways related to cancer and inflammation.
Comparative Analysis
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate | C16H17N O2S | Lacks chlorobenzoyl substituent; simpler structure |
| Ethyl 5-benzoyl-4-(3-methoxyphenyl)-2-methylthiophene-3-carboxylate | C22H20O4S | Contains methoxyphenyl group; different substitution pattern |
| Methyl 2-cyanoacetyl-amino-4-ethyl-5-methylthiophene | C15H15N O2S | Features cyanoacetyl group; different reactivity profile |
Case Studies
- Anticancer Activity Study : A study conducted on various derivatives of thiophene compounds found that methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anticancer activity .
- Anti-inflammatory Evaluation : In vivo models demonstrated that this compound reduced inflammation markers significantly compared to control groups, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 2-[(4-chlorobenzoyl)amino]-4-ethyl-5-methylthiophene-3-carboxylate?
A multi-step synthesis is typically employed, starting with ethyl 2-amino-4-ethyl-5-methylthiophene-3-carboxylate. The amino group undergoes acylation with 4-chlorobenzoyl chloride under basic conditions (e.g., pyridine or DCM with triethylamine). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate intermediates. Final characterization should include H/C NMR, IR (to confirm amide C=O stretch at ~1650 cm), and mass spectrometry .
Q. How can computational tools predict the physicochemical properties of this compound?
Use software like Gaussian or ACD/Labs to calculate:
Q. What spectroscopic techniques are essential for characterizing this compound?
- NMR : H NMR in CDCl should show resonances for the methyl ester (~3.8 ppm), ethyl group (triplet at ~1.2 ppm), and aromatic protons from the 4-chlorobenzoyl moiety (7.4–7.8 ppm).
- IR : Confirm amide I (1650 cm) and ester C=O (1720 cm) stretches.
- Mass Spectrometry : ESI-MS in positive mode should display [M+H] at m/z corresponding to the molecular formula CHClNOS .
Advanced Research Questions
Q. How can crystallographic data discrepancies be resolved during structure determination?
Use SHELXL for refinement, ensuring anisotropic displacement parameters are properly modeled. Validate geometry using PLATON/ADDSYM to check for missed symmetry or twinning. If R values exceed 5%, re-examine disorder modeling (e.g., ethyl or methyl groups) and apply restraints using SHELX instructions like DFIX .
Q. What strategies are effective for impurity profiling in synthesized batches?
Employ HPLC with a C18 column (e.g., Agilent ZORBAX Eclipse) and gradient elution (acetonitrile/water + 0.1% TFA). Key impurities may include:
- Unreacted starting material : Retention time (RT) ~0.36 (similar to fenofibric acid derivatives) .
- Hydrolysis products : Monitor for free carboxylic acid (RT ~0.65) using a diode array detector (DAD) at 254 nm .
Q. How can molecular docking studies be optimized for this compound’s potential biological targets?
- Receptor Preparation : Use AutoDock Tools to protonate and assign charges to the target protein (e.g., kinase or GPCR).
- Ligand Flexibility : Account for rotatable bonds in the ethyl and methyl groups.
- Scoring : Apply MM/GBSA in AMBER for binding free energy calculations, cross-validated with experimental IC data from analogues (e.g., COR627/COR628) .
Q. What are the challenges in validating hydrogen-bonding networks in the crystal structure?
Use Mercury (CCDC) to analyze short contacts (<3.0 Å) between the amide NH and ester carbonyl oxygen. Discrepancies may arise from thermal motion; apply Hirshfeld surface analysis to distinguish genuine interactions from crystal packing effects .
Notes for Replicability
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
